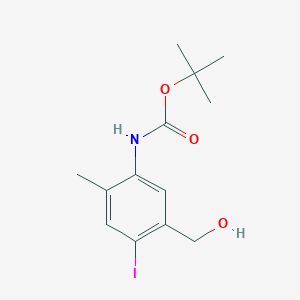
Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, an iodine atom, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate typically involves multiple steps, starting with the appropriate phenol derivative One common approach is to start with 2-methylphenol, which undergoes iodination to introduce the iodine atom at the 4-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as iodide ions (I⁻) or other halides.
Major Products Formed:
Oxidation: The oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes.
Reduction: Reduction of the carbamate group can lead to the formation of amines.
Substitution: Substitution reactions can result in the replacement of the iodine atom with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural complexity allows it to interact with various biological targets, making it a valuable tool for understanding biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound is structurally similar but lacks the iodine atom.
Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with a different aromatic ring system.
Propiedades
Fórmula molecular |
C13H18INO3 |
|---|---|
Peso molecular |
363.19 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(hydroxymethyl)-4-iodo-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H18INO3/c1-8-5-10(14)9(7-16)6-11(8)15-12(17)18-13(2,3)4/h5-6,16H,7H2,1-4H3,(H,15,17) |
Clave InChI |
WOGYDSNKMAALKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















